4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid
Overview
Description
4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H8O3 It is characterized by a fused ring system consisting of a cyclopentane ring and a furan ring, with a carboxylic acid functional group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, which is then subjected to oxidative cleavage to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4H,5H,6H-cyclopenta[c]furan-1-one.
Reduction: Formation of 4H,5H,6H-cyclopenta[c]furan-1-methanol.
Substitution: Formation of halogenated derivatives like 4H,5H,6H-cyclopenta[c]furan-1-bromo-carboxylic acid.
Scientific Research Applications
4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H-cyclopenta[c]pyran-1-carboxylic acid: Similar structure but with an oxygen atom in the ring.
4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid: Contains a sulfur atom in the ring instead of oxygen.
4H,5H,6H-cyclopenta[c]benzene-1-carboxylic acid: Benzene ring fused with cyclopentane.
Uniqueness
4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid is unique due to its furan ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]furan-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)7-6-3-1-2-5(6)4-11-7/h4H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKXPQHSUCBEDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=COC(=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596746-91-6 | |
Record name | 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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